Cas no 1807049-74-6 (2-(Difluoromethyl)-6-fluoro-3-methoxypyridine-5-sulfonamide)

2-(Difluoromethyl)-6-fluoro-3-methoxypyridine-5-sulfonamide 化学的及び物理的性質
名前と識別子
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- 2-(Difluoromethyl)-6-fluoro-3-methoxypyridine-5-sulfonamide
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- インチ: 1S/C7H7F3N2O3S/c1-15-3-2-4(16(11,13)14)7(10)12-5(3)6(8)9/h2,6H,1H3,(H2,11,13,14)
- InChIKey: LGTGIXWKAPMDSL-UHFFFAOYSA-N
- ほほえんだ: S(C1=C(N=C(C(F)F)C(=C1)OC)F)(N)(=O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 332
- トポロジー分子極性表面積: 90.7
- 疎水性パラメータ計算基準値(XlogP): 0.5
2-(Difluoromethyl)-6-fluoro-3-methoxypyridine-5-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029034372-250mg |
2-(Difluoromethyl)-6-fluoro-3-methoxypyridine-5-sulfonamide |
1807049-74-6 | 95% | 250mg |
$960.40 | 2022-03-31 | |
Alichem | A029034372-500mg |
2-(Difluoromethyl)-6-fluoro-3-methoxypyridine-5-sulfonamide |
1807049-74-6 | 95% | 500mg |
$1,819.80 | 2022-03-31 | |
Alichem | A029034372-1g |
2-(Difluoromethyl)-6-fluoro-3-methoxypyridine-5-sulfonamide |
1807049-74-6 | 95% | 1g |
$2,779.20 | 2022-03-31 |
2-(Difluoromethyl)-6-fluoro-3-methoxypyridine-5-sulfonamide 関連文献
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511
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2-(Difluoromethyl)-6-fluoro-3-methoxypyridine-5-sulfonamideに関する追加情報
Introduction to 2-(Difluoromethyl)-6-fluoro-3-methoxypyridine-5-sulfonamide (CAS No. 1807049-74-6)
2-(Difluoromethyl)-6-fluoro-3-methoxypyridine-5-sulfonamide, identified by the Chemical Abstracts Service Number (CAS No.) 1807049-74-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine sulfonamide class, a structural motif known for its broad spectrum of biological activities. The presence of multiple fluorine atoms and a methoxy group in its molecular framework endows it with unique physicochemical properties and potential pharmacological benefits, making it a valuable scaffold for drug discovery and development.
The molecular structure of 2-(Difluoromethyl)-6-fluoro-3-methoxypyridine-5-sulfonamide consists of a pyridine ring substituted at the 2-position with a difluoromethyl group, at the 6-position with a fluoro atom, and at the 3-position with a methoxy group. The 5-position of the pyridine ring is further functionalized with a sulfonamide moiety. This specific arrangement of substituents contributes to the compound's reactivity and interaction with biological targets, which is a critical factor in its potential therapeutic applications.
In recent years, there has been growing interest in fluorinated pyridines due to their enhanced metabolic stability, improved binding affinity, and increased bioavailability compared to their non-fluorinated counterparts. The introduction of fluorine atoms at strategic positions in the molecule can significantly modulate its pharmacokinetic and pharmacodynamic properties. For instance, the difluoromethyl group is known to increase lipophilicity and metabolic stability, while the fluoro atom can enhance binding interactions with enzymes and receptors. The methoxy group provides additional electronic modulation and can influence the compound's solubility and bioavailability.
One of the most compelling aspects of 2-(Difluoromethyl)-6-fluoro-3-methoxypyridine-5-sulfonamide is its potential as an intermediate in the synthesis of novel therapeutic agents. The sulfonamide functional group is particularly relevant in medicinal chemistry, as it is a common pharmacophore found in many approved drugs. Sulfonamides exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. By incorporating this moiety into a pyridine scaffold modified with fluorinated and methoxylated groups, researchers can explore new chemical space for drug development.
Recent studies have highlighted the importance of fluorinated heterocycles in medicinal chemistry. For example, fluorinated pyridines have been shown to exhibit improved activity against certain enzymatic targets compared to their non-fluorinated analogs. This enhanced activity is often attributed to the ability of fluorine atoms to engage in favorable interactions with biological molecules, such as hydrogen bonding or π-stacking interactions. Additionally, fluorine atoms can influence the conformational flexibility of the molecule, which can be critical for achieving optimal binding affinity.
The synthesis of 2-(Difluoromethyl)-6-fluoro-3-methoxypyridine-5-sulfonamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions, condensation reactions, and functional group transformations. The use of advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions or flow chemistry techniques, can enhance efficiency and scalability in producing this compound.
The pharmacological profile of 2-(Difluoromethyl)-6-fluoro-3-methoxypyridine-5-sulfonamide has been explored in several preclinical studies. These studies have demonstrated its potential as an inhibitor of various enzymes and receptors involved in disease pathways. For instance, preliminary data suggest that this compound may interact with target proteins relevant to cancer progression by modulating signaling pathways that regulate cell growth and survival. Furthermore, its structural features make it a promising candidate for developing treatments against inflammatory diseases by targeting key mediators of inflammation.
The role of computational chemistry in understanding the behavior of 2-(Difluoromethyl)-6-fluoro-3-methoxypyridine-5-sulfonamide cannot be overstated. Molecular modeling techniques allow researchers to predict how this compound interacts with biological targets at the atomic level. By employing methods such as docking simulations or quantum mechanical calculations, scientists can gain insights into its binding affinity, mode of action, and potential side effects. These computational approaches are essential for guiding experimental design and optimizing lead compounds for clinical development.
In conclusion,2-(Difluoromethyl)-6-fluoro-3-methoxypyridine-5-sulfonamide (CAS No. 1807049-74-6) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features—comprising fluorinated and methoxylated substituents on a pyridine ring modified by a sulfonamide group—make it an attractive scaffold for developing novel therapeutic agents. The growing body of research on fluorinated heterocycles underscores its importance as a building block for next-generation drugs targeting various diseases.
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